4,4-Dimethylhexanoic acid

Description

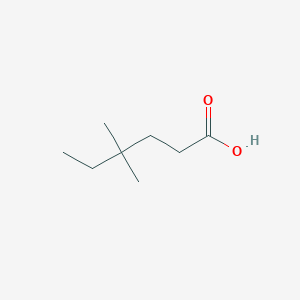

Structure

2D Structure

3D Structure

Properties

CAS No. |

2979-89-7 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4,4-dimethylhexanoic acid |

InChI |

InChI=1S/C8H16O2/c1-4-8(2,3)6-5-7(9)10/h4-6H2,1-3H3,(H,9,10) |

InChI Key |

CDDLKCXJAFKTMW-UHFFFAOYSA-N |

SMILES |

CCC(C)(C)CCC(=O)O |

Canonical SMILES |

CCC(C)(C)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,4-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Dimethylhexanoic acid. The information is compiled from various scientific databases and literature sources to support research and development activities.

Core Physicochemical Properties

This compound is a branched-chain fatty acid. While extensive experimental data for this specific isomer is limited in publicly available literature, a combination of computed data and general knowledge of carboxylic acids allows for a foundational understanding of its chemical and physical characteristics.

General Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 144.21 g/mol | --INVALID-LINK--[1] |

| CAS Number | 2979-89-7 | --INVALID-LINK--[1] |

| Canonical SMILES | CCC(C)(C)CCC(=O)O | --INVALID-LINK--[2] |

Experimental and Computed Physicochemical Data

A summary of available experimental and computed physicochemical data for this compound is presented below. It is important to note the distinction between experimentally determined values and those predicted by computational models.

| Property | Value | Data Type | Source |

| Melting Point | Data not available | Experimental | - |

| Boiling Point | Data not available | Experimental | - |

| Water Solubility | Data not available | Experimental | - |

| pKa | Data not available | Experimental | - |

| LogP (XLogP3-AA) | 2.3 | Computed | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 37.3 Ų | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | --INVALID-LINK--[1] |

| Rotatable Bond Count | 4 | Computed | --INVALID-LINK--[1] |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the reviewed literature, general methodologies for carboxylic acids are well-established.

Determination of Melting Point

The melting point of a solid carboxylic acid can be determined using a standard melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Determination of Boiling Point

For liquid carboxylic acids, the boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.

Determination of Water Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in water.

-

An excess amount of this compound would be added to a known volume of water in a sealed flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then separated from the undissolved solute by centrifugation or filtration.

-

The concentration of the dissolved acid in the aqueous phase is quantified using a suitable analytical method, such as titration with a standardized base or a chromatographic technique like HPLC.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acid solution.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is the pH at which half of the acid has been neutralized by the base.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of key physicochemical properties of a carboxylic acid.

Caption: General workflow for determining physicochemical properties.

Potential Biological Significance

Specific biological activities and signaling pathways for this compound have not been extensively studied. However, as a member of the branched-chain fatty acid (BCFA) class, it may share some of the general biological roles attributed to this group of molecules.

Branched-chain fatty acids are found in various natural sources and are known to play roles in cellular membrane fluidity and have been investigated for their potential health benefits. Research on BCFAs suggests they may have roles in:

-

Anti-inflammatory effects

-

Modulation of gut microbiota

-

Influence on metabolic processes

The diagram below illustrates a conceptual overview of the potential biological effects of branched-chain fatty acids based on current research in the broader field.

Caption: Potential biological roles of branched-chain fatty acids.

It is crucial to emphasize that these are general activities of the BCFA class, and dedicated research is required to determine the specific biological profile of this compound.

References

4,4-Dimethylhexanoic acid CAS number 2979-89-7

An In-depth Technical Guide to 4,4-Dimethylhexanoic Acid

CAS Number: 2979-89-7

This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, potential synthesis methodologies, analytical techniques, and safety information, collating available data into a structured format.

Physicochemical Properties

This compound is a saturated fatty acid characterized by a hexanoic acid backbone with two methyl groups attached to the fourth carbon.[1][2] Its molecular formula is C8H16O2, with a molecular weight of approximately 144.21 g/mol .[3][4] A summary of its key computed and physical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [2][3][4] |

| Molecular Weight | 144.21 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 2979-89-7 | [2][3][5] |

| Canonical SMILES | CCC(C)(C)CCC(=O)O | [4] |

| InChI Key | IVDWFTDPYCJRDM-UHFFFAOYSA-N | [6] |

| Topological Polar Surface Area | 37.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Complexity | 116 | [3] |

| XLogP3-AA | 2.3 | [3] |

| Monoisotopic Mass | 144.115029749 Da | [3] |

Synthesis and Experimental Protocols

General Experimental Protocol: Grignard Reaction Approach

This hypothetical protocol outlines the synthesis of this compound starting from a halogenated precursor.

Objective: To synthesize this compound via a Grignard reagent followed by carboxylation.

Materials:

-

1-bromo-3,3-dimethylpentane (B1339466) (or a similar halogenated precursor)

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Dry ice (solid CO2)

-

Hydrochloric acid (e.g., 1M HCl)

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

Methodology:

-

Grignard Reagent Formation:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Dissolve 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium to initiate the reaction.

-

Once the reaction starts (indicated by bubbling and heat), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice (solid CO2) in small portions to the Grignard reagent solution with vigorous stirring. An excess of CO2 is required.

-

Allow the mixture to warm to room temperature as the excess CO2 sublimes.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 1M HCl to the mixture until the solution is acidic. This protonates the carboxylate salt and dissolves any remaining magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine all organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved via distillation or column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

As of the date of this document, a review of publicly available scientific literature and databases reveals no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. While other branched-chain fatty acids have been investigated for various biological roles, including as intermediates in pharmaceutical synthesis or for their potential emollient properties in cosmetics, the specific functions of the 4,4-dimethyl isomer remain uncharacterized.[7] Research into its potential interactions within biological systems could be a future area of investigation.

Analytical Methods

The detection and quantification of this compound in various matrices can be achieved using standard analytical techniques for carboxylic acids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable methods.

General Protocol: HPLC with UV Detection after Derivatization

Direct analysis of short-chain fatty acids by HPLC with UV detection can be challenging due to their lack of a strong chromophore. Derivatization is often employed to enhance detectability.

Principle: This method involves converting the carboxylic acid into a derivative with high UV absorbance. A common approach is to use a reagent like p-bromophenacyl bromide to form a UV-active ester.

Experimental Workflow:

-

Sample Preparation:

-

For biological samples (e.g., plasma), perform protein precipitation using a cold solvent like acetonitrile (B52724) or perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., acetonitrile).

-

Add the derivatization agent (e.g., p-bromophenacyl bromide) and a catalyst (e.g., a crown ether).

-

Heat the mixture (e.g., at 60-80°C) for a specified time to complete the reaction.

-

Cool the mixture to room temperature.

-

-

HPLC Analysis:

-

Inject an aliquot of the derivatized sample into the HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detector set to the maximum absorbance wavelength of the derivative (e.g., ~260 nm).

-

Quantification: Use a calibration curve prepared from derivatized standards of this compound.

-

Caption: Analytical workflow for HPLC-UV analysis of this compound.

Safety and Handling

Specific GHS classification and detailed toxicological data for this compound are not available.[3] However, based on the data for other isomers like 2,4-Dimethylhexanoic acid and general carboxylic acids, it should be handled with care.[8][9]

Potential Hazards:

-

Skin Corrosion/Irritation: Likely to cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation or damage.

-

Acute Toxicity: May be harmful if swallowed.

Precautionary Measures:

-

Handle in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid measures: rinse skin or eyes with plenty of water and seek medical attention if irritation persists.[10][11]

References

- 1. This compound | C8H16O2 | CID 12563914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. labnovo.com [labnovo.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 4,4-Diethyl-3,3-dimethylhexanoic acid | C12H24O2 | CID 141008597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4,5-Dimethylhexanoic acid | 60308-81-8 [smolecule.com]

- 8. 2,4-Dimethylhexanoic acid | C8H16O2 | CID 39177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Profile of 4,4-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4,4-Dimethylhexanoic acid. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of NMR, IR, and Mass Spectrometry for aliphatic carboxylic acids. This guide also includes detailed, generalized experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol CAS Number: 2979-89-7

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from empirical rules and comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Triplet | 2H | -CH₂-COOH (C2) |

| ~1.5-1.7 | Triplet | 2H | -CH₂-C(CH₃)₂- (C3) |

| ~1.2-1.4 | Quartet | 2H | -CH₂-CH₃ (C5) |

| ~0.8-1.0 | Singlet | 6H | -C(CH₃)₂- (C4-CH₃) |

| ~0.8-1.0 | Triplet | 3H | -CH₂-CH₃ (C6) |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~178-182 | -COOH (C1) |

| ~35-40 | -C(CH₃)₂- (C4) |

| ~30-35 | -CH₂-COOH (C2) |

| ~25-30 | -CH₂-C(CH₃)₂- (C3) |

| ~20-25 | -C(CH₃)₂- (C4-CH₃) |

| ~10-15 | -CH₂-CH₃ (C5) |

| ~5-10 | -CH₂-CH₃ (C6) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z Ratio | Possible Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 115 | [M - C₂H₅]⁺ |

| 99 | [M - COOH]⁺ |

| 87 | [M - C₄H₉]⁺ (cleavage at C4-C5) |

| 73 | [C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a liquid carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 15-20 ppm.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Instrument Setup:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal. This will be subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the instrument's sample compartment.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.[1]

-

-

Spectral Interpretation:

-

Identify characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - GC-MS):

-

Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Instrument Setup:

-

The sample is injected into a Gas Chromatograph (GC) to separate it from any impurities. The GC column is heated to volatilize the sample.

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

-

Ionization:

-

Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Spectrum Generation:

-

A detector records the abundance of each ion, and a mass spectrum is generated by plotting ion abundance versus m/z.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in mass spectrometry.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Biological activities of branched-chain fatty acids

An In-depth Technical Guide to the Biological Activities of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of saturated fatty acids characterized by one or more methyl groups on their carbon backbone.[1] Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, such as a lower melting point and increased fluidity, which are conferred by their branched structure.[2][3] They are broadly classified into two main types based on the position of the methyl group: iso BCFAs, with a methyl branch on the penultimate carbon, and anteiso BCFAs, with the methyl group on the antepenultimate carbon from the methyl end of the chain.[4][5][6]

BCFAs are integral components of cell membranes in many bacteria, where they play a crucial role in maintaining membrane fluidity and function.[3][7][8][9] In humans, BCFAs are obtained from dietary sources, primarily full-fat dairy products and ruminant meats, or are produced by the gut microbiota.[7][10][11] They are found in vernix caseosa, breast milk, adipose tissue, and serum.[12][13] Emerging research has highlighted that BCFAs are not merely structural lipids but are bioactive molecules with significant physiological effects, including anti-inflammatory, anti-cancer, and metabolic regulatory activities.[4][13] This guide provides a comprehensive overview of the biological activities of BCFAs, focusing on their mechanisms of action, relevant quantitative data, and the experimental protocols used to elucidate their functions.

Anti-inflammatory and Immune-Modulatory Activities

BCFAs have demonstrated potent anti-inflammatory and immune-modulatory effects across various tissues, including the gut, peripheral organs, and the brain.[14] This makes them promising therapeutic agents for disorders associated with chronic or aberrant inflammation.[14]

Mechanisms of Action

The anti-inflammatory properties of BCFAs are mediated through several signaling pathways. A key mechanism is the inhibition of the nuclear factor kappa-B (NF-κB) pathway, a central regulator of inflammation.[15] By suppressing the NF-κB pathway, BCFAs can decrease the expression of pro-inflammatory cytokines and mediators.[15]

Studies have shown that BCFAs can reduce the expression of Toll-like receptor 4 (TLR-4), a key receptor involved in the inflammatory response to lipopolysaccharide (LPS).[15] In human intestinal epithelial Caco-2 cells, BCFAs were found to protect against LPS stimulation by reducing the expression of pro-inflammatory mediators like Interleukin-8 (IL-8), TLR-4, and NF-κB.[15] Furthermore, in human visceral adipocytes, iso-BCFAs have been shown to decrease the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), IL-6, and arachidonate (B1239269) 15-lipoxygenase (ALOX-15).[12]

In the context of neonatal gut health, dietary BCFAs were found to increase the expression of the anti-inflammatory cytokine IL-10 in the ileum of a rat pup model of Necrotizing Enterocolitis (NEC), contributing to a significant reduction in disease incidence.[16]

Caption: BCFA Anti-inflammatory Signaling Pathway.

Quantitative Data on Anti-inflammatory Effects

The following table summarizes key quantitative findings from studies investigating the anti-inflammatory effects of BCFAs.

| Parameter | Model System | BCFA Treatment | Key Result | Reference |

| NEC Incidence | Neonatal rat pup model | Dietary BCFA (20% of fat) | Reduced NEC incidence by over 50% | [16] |

| IL-10 mRNA Expression | Neonatal rat pup ileum | Dietary BCFA | Twofold increase compared to controls | [16] |

| IL-8 mRNA Expression | LPS-stimulated Caco-2 cells | anteiso-BCFA | More effective suppression than iso-BCFA | [15] |

| Pro-inflammatory Gene Expression | Human visceral adipocytes | iso-BCFA (14-methylpentadecanoic acid) | Decreased expression of COX-2, IL-6, and ALOX-15 | [12] |

| Serum C-reactive protein (CRP) | Obese humans post-bariatric surgery | Associated with increased serum iso-BCFA | Inverse correlation with inflammation marker CRP | [4][12] |

| Diastolic Blood Pressure & hs-CRP | Human dietary study | High dietary BCFA consumption | Associated with lower DBP and hs-CRP concentrations | [10] |

Anticancer Activity

Several studies have highlighted the potential of BCFAs as anticancer agents, demonstrating their ability to induce apoptotic cell death in various cancer cell lines.[13][17][18]

Mechanisms of Action

The primary mechanism underlying the anticancer activity of BCFAs is the induction of apoptosis.[17] One proposed mechanism involves the modulation of fatty acid metabolism. Malignant tissues often exhibit high levels of fatty acid synthase (FAS), an enzyme critical for de novo fatty acid synthesis.[17] It is postulated that BCFAs may exert their cytotoxic effects by directly inhibiting FAS, which in turn triggers the apoptotic signaling cascade.[17] The saturated BCFA, 13-methyltetradecanoic acid (13-MTD), purified from a soy-fermentation product, was found to induce apoptotic cell death in human cancer cells.[17]

Caption: Proposed Anticancer Mechanism of BCFAs.

Quantitative Data on Anticancer Effects

The cytotoxic activity of BCFAs against cancer cells has been quantified in several studies. The table below presents the 50% growth inhibition (D50) values for a series of iso-BCFAs against the human breast cancer cell line MCF-7.

| BCFA (iso-series) | Chain Length | D50 (µM) in MCF-7 Cells | 95% Confidence Interval | Reference |

| iso-14:0 | C14 | ~45 | N/A | [17] |

| iso-15:0 | C15 | ~30 | N/A | [17] |

| iso-16:0 | C16 | ~25 (Highest Activity) | N/A | [17] |

| iso-17:0 | C17 | ~40 | N/A | [17] |

| iso-18:0 | C18 | ~60 | N/A | [17] |

Note: D50 values are estimated from graphical data presented in the cited source.[17] The highest activity was observed with iso-16:0, with activity decreasing as the chain length increased or decreased.[17]

Regulation of Metabolic Health

BCFAs are increasingly recognized for their role in metabolic regulation, with studies suggesting beneficial associations with cardiometabolic risk factors.[19][20] Circulating levels of BCFAs have been inversely correlated with insulin (B600854) resistance, hypertriglyceridemia, and inflammation.[10][12]

Effects on Obesity and Lipid Metabolism

Epidemiological and clinical studies have observed lower serum levels of BCFAs, particularly iso-BCFAs, in individuals with obesity compared to non-obese controls.[7][12] This suggests a potential protective role for BCFAs against obesity and its related metabolic complications. Following bariatric surgery, an increase in serum BCFA levels was associated with improvements in insulin resistance and reduced inflammation.[12][19]

In vitro studies using human visceral adipocytes have shown that iso-BCFAs can decrease the expression of genes involved in lipid metabolism, including stearoyl-CoA desaturase (SCD1), fatty acid elongase 6 (ELOVL6), and sterol regulatory element-binding protein 1 (SREBP1), which could contribute to improved lipid profiles.[12]

Quantitative Data on Metabolic Effects

| Parameter | Population/Model | Observation | Association | Reference |

| Serum BCFA Levels | Obese vs. Non-obese women | Lower total BCFAs in obese women | iso-BCFAs inversely associated with BMI | [7] |

| Adipose Tissue mmBCFA | Obese vs. Lean individuals | ~30% lower monomethyl BCFAs in obese individuals | Inverse association with skeletal muscle insulin resistance | [19] |

| Gene Expression (ELOVL6) | Human visceral adipocytes | Decreased expression with iso-BCFA treatment | Potential for improved insulin sensitivity | [12] |

| Serum Triglycerides | Humans | Inverse correlation with serum BCFA levels | BCFAs associated with improved lipid profiles | [19] |

Modulation of Gut Microbiota

BCFAs play a significant role in shaping the gut microbial ecosystem. They are produced by certain gut bacteria through the fermentation of branched-chain amino acids and can, in turn, influence the composition and function of the microbiota.[8][21][22]

Dietary BCFA supplementation in a neonatal rat model increased the abundance of BCFA-containing bacteria, such as Bacillus subtilis.[16] This shift in the microbiota was associated with beneficial outcomes, including reduced incidence of NEC.[16] It is suggested that BCFAs may support the growth of beneficial bacteria while potentially repressing the motility and virulence of pathogenic bacteria like P. aeruginosa.[16]

Caption: BCFA Interactions within the Gut Microbiota.

Experimental Protocols

Accurate analysis and characterization of BCFAs are critical for understanding their biological roles. This section details common methodologies for BCFA analysis and for assessing their biological activity.

Analytical Protocols: GC-MS and LC-MS/MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary techniques for BCFA analysis.[1]

Protocol: Fatty Acid Methyl Ester (FAME) Derivatization for GC-MS Analysis [1]

This protocol is essential for increasing the volatility of fatty acids for GC analysis.

-

Lipid Extraction:

-

For biofluids (plasma, serum) or cell pellets, perform a lipid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

-

Vortex the sample with the solvent, centrifuge to separate the phases, and collect the lower organic layer.

-

Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

-

-

Saponification (Optional but recommended):

-

To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.

-

Heat at 100°C for 5-10 minutes to cleave fatty acids from complex lipids.

-

-

Acid-Catalyzed Esterification:

-

After cooling, add 1-2 mL of 12% boron trifluoride (BF₃) in methanol to the extract.

-

Incubate the mixture at 60°C for 30-60 minutes to convert free fatty acids to their methyl esters (FAMEs).

-

-

FAME Extraction:

-

After cooling, add 1 mL of water and 1 mL of hexane (B92381).

-

Vortex thoroughly to mix.

-

Centrifuge at low speed to separate the layers.

-

Carefully collect the upper hexane layer, which contains the FAMEs, for GC-MS injection.

-

-

GC-MS Analysis:

-

Injection: Use a splitless or split injection depending on sample concentration.

-

Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used.

-

Oven Program: Employ a temperature gradient, for example, starting at 60°C, ramping to 220°C at 10°C/min, and holding for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Detection: Mass spectrometry is used to identify and quantify individual FAMEs based on their mass spectra and retention times.

-

Biological Activity Assays

Protocol: Cell Viability (MTS) Assay for Cytotoxicity [17][23][24]

This assay is used to measure the cytotoxic effects of BCFAs on cancer cell lines.

-

Cell Seeding:

-

Seed cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment:

-

Prepare serial dilutions of the BCFA compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the BCFA or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 hours).

-

-

MTS Reagent Addition:

-

Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 490 nm using a 96-well plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the BCFA concentration and use non-linear regression analysis to determine the D50 or IC50 value (the concentration that inhibits cell growth by 50%).[17]

-

Conclusion and Future Directions

Branched-chain fatty acids are emerging as a significant class of bioactive lipids with diverse physiological functions. Their demonstrated anti-inflammatory, anticancer, and metabolic regulatory properties position them as compelling candidates for the development of novel therapeutics and medical foods.[14] The ability of BCFAs to modulate key signaling pathways, such as NF-κB, and to beneficially influence the gut microbiota underscores their potential to impact human health across multiple interconnected systems.[14][15][16]

While research in cellular and animal models has been promising, human trials remain scarce.[4][13] Future research should focus on well-controlled clinical studies to ascertain the specific health impacts of dietary BCFAs and to establish recommendations for intake.[7][12] Further elucidation of their molecular mechanisms, including the identification of specific cellular receptors and downstream targets, will be crucial for translating the fundamental science of BCFAs into effective strategies for disease prevention and treatment. The development of advanced, isomer-selective analytical methods will also be vital for accurately profiling BCFAs in biological systems and understanding their structure-specific activities.[25][26]

References

- 1. benchchem.com [benchchem.com]

- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 9. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Branched Chain Fatty Acids Have Immune-Modulatory Effects | MIT Technology Licensing Office [tlo.mit.edu]

- 15. researchgate.net [researchgate.net]

- 16. Branched Chain Fatty Acids (BCFA) in the neonatal gut, and estimated dietary intake in infancy and adulthood - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jstage.jst.go.jp [jstage.jst.go.jp]

- 18. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Association of branched chain fatty acids with cardiometabolic disorders in humans: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The anticancer activity of 3- and 10-bromofascaplysins is mediated by caspase-8, -9, -3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

4,4-Dimethylhexanoic acid structural isomers and stereoisomers

An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 4,4-Dimethylhexanoic Acid

Abstract

This compound (CAS No. 2979-89-7) is a branched-chain carboxylic acid with the molecular formula C8H16O2.[1][2] While its specific applications are not widely documented, the study of its isomeric forms provides a valuable exercise in the principles of organic chemistry. This guide offers a comprehensive analysis of the structural and stereoisomeric properties of this compound, targeted at researchers, scientists, and professionals in drug development. It details the landscape of its constitutional isomers, clarifies its achiral nature, and provides standardized experimental protocols for its synthesis and characterization.

Structural Isomerism

Constitutional (or structural) isomers share the same molecular formula but differ in the connectivity of their atoms.[3][4] The formula C8H16O2 encompasses a wide variety of saturated carboxylic acids. These isomers can be categorized based on their carbon backbone and the position of their alkyl substituents.

The primary classes of structural isomers for C8H16O2 include:

-

Methylheptanoic Acids : A seven-carbon chain with a single methyl group at various positions.

-

Ethylhexanoic Acids : A six-carbon chain with a single ethyl group substituent.

-

Dimethylhexanoic Acids : A six-carbon chain with two methyl groups. This compound is one of several isomers in this class, which also includes 2,2-, 2,4-, 2,5-, 3,3-, 3,5-, and 5,5-dimethylhexanoic acid.[1][7]

The structural differences between these isomers lead to distinct physicochemical properties, as illustrated in the comparative data below.

Data Presentation: Physicochemical Properties of C8H16O2 Isomers

Quantitative data for this compound is not extensively reported in public literature.[1][8] The following table presents data for its straight-chain isomer, octanoic acid, for comparison.

| Property | Octanoic Acid | This compound |

| Molecular Formula | C8H16O2[5] | C8H16O2[2] |

| Molar Mass ( g/mol ) | 144.21[6] | 144.21[2] |

| Boiling Point (°C) | 237[5] | Data not available |

| Melting Point (°C) | 16 - 16.5[5] | Data not available |

| Density (g/mL) | 0.91[5] | Data not available |

General trends for carboxylic acids indicate that boiling points are relatively high due to hydrogen bonding, and water solubility decreases as the carbon chain length increases.[9][10][11]

Stereoisomerism

Stereoisomers have the same atomic connectivity but differ in the spatial arrangement of their atoms. The most common source of stereoisomerism in molecules like this is the presence of a chiral center—a carbon atom bonded to four different substituent groups.[12][13]

Analysis of this compound

To determine if this compound can exist as stereoisomers, we must examine its structure for chiral centers.

Structure: CH3-CH2-C (CH3)2-CH2-CH2-COOH

The carbon atom at position 4 is bonded to the following four groups:

-

An ethyl group (-CH2CH3)

-

A methyl group (-CH3)

-

A second, identical methyl group (-CH3)

-

A propanoic acid group (-CH2CH2COOH)

Since the carbon at position 4 is bonded to two identical methyl groups, it does not have four different substituents. Therefore, it is not a chiral center .[12][14] As there are no other potential chiral centers in the molecule, This compound is an achiral molecule and does not have any stereoisomers (i.e., it has no enantiomers or diastereomers).

In contrast, many of its structural isomers, such as 2,4-dimethylhexanoic acid and 4,5-dimethylhexanoic acid, contain one or more chiral centers and thus exhibit stereoisomerism.[15][16] For example, 2,4-dimethylhexanoic acid possesses two chiral centers, giving rise to a possibility of 2² or four distinct stereoisomers.[16]

Experimental Protocols

Synthesis of this compound

A plausible and standard laboratory synthesis involves the oxidation of the corresponding primary alcohol, 4,4-dimethylhexan-1-ol. Jones oxidation is a robust method for this transformation.

Methodology: Jones Oxidation

-

Reagent Preparation: Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO3) in 23 mL of concentrated sulfuric acid, then cautiously diluting with distilled water to a final volume of 100 mL.

-

Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 4,4-dimethylhexan-1-ol in 200 mL of acetone (B3395972). Cool the solution to 0-5 °C using an ice-water bath.

-

Oxidation: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the internal temperature below 15 °C throughout the addition. The reaction is exothermic, and the color will change from orange to a murky green.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.

-

Quenching: Add isopropanol (B130326) dropwise to the reaction mixture until the green/blue color of Cr(III) persists, indicating that all excess oxidant has been consumed.

-

Work-up:

-

Decant the acetone solution from the chromium salts.

-

Add 200 mL of water to the remaining salts and extract with diethyl ether (3 x 75 mL).

-

Combine the acetone solution with the ether extracts.

-

Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

-

Purification:

-

Dry the organic solution over anhydrous magnesium sulfate (B86663) (MgSO4).

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The resulting crude acid can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

-

Characterization Methods

To confirm the identity and purity of the synthesized product, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the ethyl and gem-dimethyl groups, as well as the methylene (B1212753) protons adjacent to the carbonyl and the acidic proton. ¹³C NMR will confirm the presence of eight distinct carbon environments.

-

Infrared (IR) Spectroscopy: A strong, broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid dimer) and a sharp, intense absorption around 1710 cm⁻¹ (C=O stretch) are definitive.

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 144.21 g/mol and provide a fragmentation pattern that can be used for structural confirmation.

Mandatory Visualizations

Caption: Logical relationship of this compound to its isomer classes.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H16O2 | CID 12563914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 102 selected isomers of molecular formula C4H8O2 carboxylic acids & esters aldehydes ketones alkenes diols enols structural isomers carbon chain isomers structural formula skeletal formula of hydroxybutanals hydroxybutanones alkene-diols heterocylic alicyclic compounds Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 4. 10 selected constitutional isomers of molecular formula C2H4O2 structural formula of isomers skeletal formula functional group E/Z R/S isomers of C2H4O2 carboxylic acids esters enols heterocyclic compounds peroxides oxiranes uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. CK12-Foundation [flexbooks.ck12.org]

- 10. tsfx.edu.au [tsfx.edu.au]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Identifying Chiral Molecules, Meso Compounds, and Diastereomers | dummies [dummies.com]

- 13. Stereoisomers [www2.chemistry.msu.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. Buy 4,5-Dimethylhexanoic acid | 60308-81-8 [smolecule.com]

- 16. 2,4-Dimethylhexanoic acid | 42329-90-8 | Benchchem [benchchem.com]

The Industrial Potential of 4,4-Dimethylhexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,4-Dimethylhexanoic acid, a branched-chain C8 carboxylic acid, presents a unique molecular structure that suggests a range of potential industrial applications. While specific data for this compound is limited, its characteristics as a sterically hindered carboxylic acid allow for informed extrapolation of its utility in various sectors, including specialty lubricants, pharmaceuticals, and polymer science. This technical guide consolidates available information on its properties and outlines potential applications and synthetic pathways, drawing parallels with analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a related isomer, 2,4-Dimethylhexanoic acid, is presented below. These properties are fundamental to understanding the potential behavior and application of this compound in various industrial contexts.

| Property | This compound | 2,4-Dimethylhexanoic Acid | Data Source |

| Molecular Formula | C8H16O2 | C8H16O2 | [1][2][3] |

| Molecular Weight | 144.21 g/mol | 144.21 g/mol | [1][2][3] |

| CAS Number | 2979-89-7 | 70621-82-8 | [1][3] |

| Boiling Point | Not available | 230.6°C at 760 mmHg | [4] |

| Density | Not available | 0.924 g/cm³ | [4] |

| Flash Point | Not available | 104.8°C | [4] |

| Refractive Index | Not available | 1.433 | [4] |

Potential Industrial Applications

The branched structure of this compound is a key determinant of its potential industrial uses. Unlike their linear counterparts, branched-chain fatty acids often exhibit lower melting points and enhanced oxidative stability, making them valuable in specialized applications.

Specialty Lubricants and Plasticizers

Esters derived from branched-chain carboxylic acids are known to be effective as synthetic lubricant base oils and additives.[5][6] The bulky dimethyl groups at the C4 position in this compound would create esters with significant steric hindrance. This can prevent crystallization at low temperatures, leading to a lower pour point, and can also improve thermal and oxidative stability.

Potential applications include:

-

High-performance engine oils: To reduce viscosity breakdown at high temperatures.

-

Hydraulic fluids: Where consistent performance over a wide temperature range is critical.

-

Metalworking fluids: Providing lubrication and cooling in demanding machining operations.

-

Plasticizers: For polymers like PVC, to improve flexibility and durability.

Pharmaceutical Intermediate

Logical Relationship for Pharmaceutical Synthesis:

Caption: Potential synthetic pathways from this compound to an API.

Polymer and Surfactant Industries

Carboxylic acids are fundamental building blocks in the polymer industry. This compound could be used as a monomer or an additive in the synthesis of specialty polymers. Its incorporation could introduce unique properties such as increased hydrophobicity and altered mechanical strength.

In the surfactant industry, salts of carboxylic acids (soaps) are widely used. The branched nature of this compound could lead to surfactants with different packing properties and potentially improved performance in hard water conditions.

Synthesis and Experimental Protocols

Due to the lack of specific published experimental data for this compound, the following protocols are based on well-established methods for the synthesis of carboxylic acids and their derivatives. These should be considered as starting points for experimental design.

Synthesis of this compound

A plausible synthetic route to this compound is via the carboxylation of a Grignard reagent.

Experimental Workflow for Synthesis:

Caption: A proposed workflow for the synthesis of this compound.

Detailed Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-3,3-dimethylpentane in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred and may require gentle heating to initiate. Once the reaction starts, the addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring, or alternatively, pour the Grignard solution onto an excess of crushed dry ice.

-

Workup and Isolation: After the addition of carbon dioxide is complete, allow the mixture to warm to room temperature. Acidify the reaction mixture by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter. The solvent is then removed under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Esterification of this compound (Fischer Esterification)

The synthesis of esters from this compound is a key step towards its application in lubricants and plasticizers. Fischer esterification is a common method.[8]

Experimental Protocol for Fischer Esterification:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, an excess of the desired alcohol (e.g., 2-ethylhexanol for a lubricant ester), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the ester product, water can be removed using a Dean-Stark apparatus.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting ester can be purified by vacuum distillation.

For sterically hindered esters, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be a more effective method.[9]

Signaling Pathway for Steglich Esterification:

Caption: Key intermediates in the DMAP-catalyzed esterification of a carboxylic acid.

Conclusion

This compound holds considerable promise as a versatile chemical intermediate for a range of industrial applications. Its branched structure imparts properties that are highly desirable in the fields of specialty lubricants, pharmaceuticals, and advanced polymers. While specific experimental data for this compound remains scarce, established chemical principles and data from analogous branched-chain carboxylic acids provide a strong foundation for future research and development. The synthetic and derivatization protocols outlined in this guide offer a starting point for the exploration of this compound's full industrial potential. Further research is warranted to fully characterize this compound and to develop and optimize its applications.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H16O2 | CID 12563914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylhexanoic acid | C8H16O2 | CID 39177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-dimethylhexanoic acid | 70621-82-8 [chemnet.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and Isolation of Novel Dimethyl-Substituted Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-substituted fatty acids, a subclass of branched-chain fatty acids (BCFAs), are emerging as significant molecules in various biological processes. Unlike their straight-chain counterparts, the presence of methyl branches alters their physical properties, such as melting point and fluidity, which in turn influences the function of cell membranes and lipoproteins.[1] While BCFAs constitute a small fraction of total fatty acids in mammals, they are increasingly recognized for their roles in metabolic regulation, immune modulation, and gut health.[1] The discovery and characterization of novel dimethyl-substituted fatty acids are paramount to understanding their full therapeutic potential and their involvement in health and disease.

This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel dimethyl-substituted fatty acids. It details experimental protocols, data presentation standards, and visual workflows to aid researchers in this specialized field of lipidomics.

Workflow for Discovery and Isolation

The discovery of novel dimethyl-substituted fatty acids from a biological source is a systematic process that begins with lipid extraction and culminates in detailed structural elucidation. The general workflow involves sequential steps of extraction, fractionation, and analysis, often requiring iterative cycles to isolate and identify a pure compound.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and identification of novel dimethyl-substituted fatty acids. The following protocols are foundational for researchers in this field.

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol describes a modified Bligh and Dyer method for the extraction of total lipids from tissues or cells.

Materials:

-

Deionized water

-

Homogenizer

-

Centrifuge

-

Glass tubes with Teflon-lined caps

Procedure:

-

Homogenize the biological sample (e.g., 100 mg of tissue or 1x10^7 cells) in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Vortex the mixture vigorously for 2 minutes and then centrifuge at 2000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase, which contains the total lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a gentle stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent for storage or further analysis.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, fatty acids are typically derivatized to their more volatile methyl esters.

Materials:

-

Boron trifluoride (BF3) in methanol (14%)

-

Saturated sodium chloride (NaCl) solution

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 2 mL of 14% BF3-methanol solution.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of saturated NaCl solution and 2 mL of hexane.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1000 x g for 5 minutes.

-

Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[2]

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of FAMEs.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

GC Conditions:

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Scan Mode: Full scan.

Data Presentation: Quantitative Analysis

The quantification of dimethyl-substituted fatty acids is essential for understanding their physiological concentrations. Below are tables summarizing typical quantitative data and key analytical parameters.

Table 1: Example Concentrations of Dimethyl-Substituted Fatty Acids in Biological Samples

| Fatty Acid | Sample Matrix | Concentration Range | Reference |

| 2,4-Dimethyldocosanoic Acid | Human Meibomian Gland Secretions | 1.5 - 3.0% of total fatty acids | F. B. Christie et al., 1979 |

| 4,8-Dimethyldecanoic Acid | Uropygial Gland of the Goose | ~5% of total fatty acids | J. S. Buckner et al., 1975 |

| 10,13-Dimethyltetradecanoic Acid | Caribbean Sponge Calyx podatypa | Not Quantified | A. D. Rodríguez et al., 2000 |

Table 2: Key Parameters for GC-MS Analysis of FAMEs

| Parameter | Typical Value/Range |

| Limit of Detection (LOD) | 1 - 10 pg on column |

| Limit of Quantification (LOQ) | 5 - 50 pg on column |

| Linearity (R²) | > 0.99 |

| Inter-day Precision (%RSD) | < 15% |

| Intra-day Precision (%RSD) | < 10% |

Structural Elucidation

The unambiguous identification of a novel dimethyl-substituted fatty acid relies on the interpretation of mass spectrometry and NMR spectroscopy data.

Mass Spectrometry Fragmentation

Electron ionization mass spectrometry of FAMEs provides characteristic fragmentation patterns that are crucial for determining the positions of methyl branches. The molecular ion (M+) is often observed, and key fragment ions arise from cleavages adjacent to the methyl branches.[3]

Table 3: Characteristic Mass Fragments for Dimethyl-Substituted FAMEs

| Branching Pattern | Key Fragment Ions (m/z) | Fragmentation Mechanism |

| iso-branching | [M-43]+ | Loss of the terminal isopropyl group.[3] |

| anteiso-branching | [M-29]+ and [M-57]+ | Cleavage on either side of the methyl branch.[3] |

| Internal dimethyl | Fragments from cleavage at each branch point | Alpha-cleavage at the site of branching. |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the precise location of the methyl groups.

Table 4: Characteristic ¹H and ¹³C NMR Chemical Shifts for Dimethyl-Substituted Fatty Acids

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Terminal Methyl (-CH₃) | 0.8 - 0.9 | 14.0 - 14.5 |

| Methylene Chain (-(CH₂)n-) | 1.2 - 1.4 | 28.0 - 30.0 |

| α-Methylene (-CH₂-COOH) | 2.2 - 2.4 | 33.0 - 35.0 |

| Methyl Branch (-CH(CH₃)-) | 0.8 - 1.1 (doublet) | 19.0 - 22.0 |

| Methine at Branch (-CH(CH₃)-) | 1.4 - 1.8 | 32.0 - 38.0 |

Note: Chemical shifts can vary depending on the solvent and the specific structure of the fatty acid.

Biosynthesis and Signaling Pathways

The biosynthesis of many branched-chain fatty acids, including dimethyl-substituted ones, is closely linked to the metabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[1] These amino acids serve as precursors for the primers of fatty acid synthesis.

While specific signaling pathways for dimethyl-substituted fatty acids are still under active investigation, branched-chain fatty acids, in general, are known to modulate cellular signaling. They can be incorporated into phospholipids, thereby altering membrane properties and influencing the activity of membrane-bound proteins. Furthermore, some BCFAs or their derivatives may act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[4]

The following diagram illustrates a hypothetical signaling cascade initiated by a novel dimethyl-substituted fatty acid, based on known mechanisms of other bioactive lipids.

References

- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4,4-Dimethylhexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. It is not a substitute for a formal Safety Data Sheet (SDS). As no specific SDS for 4,4-Dimethylhexanoic acid is readily available in the public domain, this guide has been compiled using data from structurally similar compounds and general principles of chemical safety. Always perform a thorough risk assessment before handling any chemical.

Introduction

This compound (CAS No: 2979-89-7) is a branched-chain carboxylic acid with potential applications in various research and development sectors, including pharmaceuticals.[1][2] Due to the limited availability of specific safety and toxicological data for this compound, a cautious approach to its handling is imperative. This guide provides a comprehensive overview of the presumed hazards, safe handling procedures, and emergency protocols based on data from analogous dimethylhexanoic acid isomers and general guidelines for handling carboxylic acids.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, data from similar isomers such as 2,4-Dimethylhexanoic acid, 2,5-Dimethylhexanoic acid, and 5,5-Dimethylhexanoic acid suggest that it may pose the following hazards.[3][4]

Table 1: Postulated GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[3] |

Signal Word: Danger or Warning[3][4]

Precautionary Statements (Postulated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P317: IF SWALLOWED: Get medical help.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P319: Get medical help if eye irritation persists.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| CAS Number | 2979-89-7 | [1][2] |

| Appearance | No data available | |

| Boiling Point | No data available | |

| Melting Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Experimental Protocols for Safe Handling

The following protocols are based on general best practices for handling carboxylic acids in a laboratory setting.[5][6]

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of appropriate PPE. The following represents the minimum required PPE.

Caption: Personal Protective Equipment (PPE) Workflow.

Methodology:

-

Eye and Face Protection: Wear chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: Wear a flame-retardant lab coat. Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[6] Dispose of contaminated gloves properly.

-

Respiratory Protection: Handle in a well-ventilated area. If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

-

Footwear: Wear closed-toe shoes.[6]

Engineering Controls

Proper engineering controls are the primary line of defense in minimizing exposure.

Methodology:

-

Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation of vapors.[6]

-

Safety Equipment: Ensure easy access to an emergency eyewash station and a safety shower.[6][7]

Storage and Segregation

Incorrect storage of chemicals can lead to hazardous reactions.

Caption: Chemical Storage and Segregation Logic.

Methodology:

-

General Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][8]

-

Container: Keep the container tightly closed and properly labeled.[6][8]

-

Segregation:

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills and Leaks

Methodology:

-

Evacuation: Evacuate non-essential personnel from the spill area.

-

Ventilation: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[9][10] Do not use combustible materials like sawdust.

-

Neutralization: Cautiously neutralize the spill with a suitable agent, such as sodium bicarbonate.

-

Cleanup: Collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with soap and water.

First Aid Measures

Table 3: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

While specific toxicological and safety data for this compound are limited, a conservative approach based on the known hazards of similar carboxylic acids is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, engineering controls, and proper storage and handling procedures. A thorough understanding of and preparation for emergency situations will further ensure a safe laboratory environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H16O2 | CID 12563914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethylhexanoic acid | C8H16O2 | CID 39177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5,5-Dimethylhexanoic acid | C8H16O2 | CID 3015183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. earth.utah.edu [earth.utah.edu]

- 6. gz-supplies.com [gz-supplies.com]

- 7. eureka.patsnap.com [eureka.patsnap.com]

- 8. ehs.berkeley.edu [ehs.berkeley.edu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Solubility of 4,4-Dimethylhexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4,4-dimethylhexanoic acid in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility principles, provides data for a structurally similar compound, and outlines detailed experimental protocols for determining solubility.

Introduction to this compound

This compound is a branched-chain carboxylic acid with the chemical formula C8H16O2.[1][2][3][4][5] Its structure, featuring a hexanoic acid backbone with two methyl groups at the fourth carbon position, influences its physical and chemical properties, including its solubility in different media. Understanding the solubility of this compound is crucial for its application in various research and development settings, including organic synthesis and pharmaceutical sciences.

Predicted and Analogous Solubility Data

As an analogue, the solubility of octanoic acid (a straight-chain C8 carboxylic acid) provides valuable insight. Octanoic acid is freely soluble in alcohol, chloroform, ether, carbon disulfide, petroleum ether, and glacial acetic acid, and is miscible with ethanol (B145695) and acetonitrile.[8][9] It is considered soluble in most organic solvents.[8][9] Based on these principles and the data for octanoic acid, a qualitative solubility profile for this compound can be inferred.

Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The polar hydroxyl group of the alcohols can form hydrogen bonds with the carboxylic acid group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | The polar nature of these solvents allows for favorable dipole-dipole interactions with the carboxylic acid. |

| Non-Polar | Hexane, Toluene | Soluble to Moderately Soluble | The C8 alkyl chain of this compound is non-polar and will interact favorably with non-polar solvents via London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic compounds, including carboxylic acids. |

| Halogenated | Chloroform, Dichloromethane | Soluble | These solvents can dissolve a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

-

Balance

-

Weigh approximately 25 mg of this compound and place it into a small test tube.

-

Add 0.75 mL of the selected organic solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid completely dissolves, the compound is considered soluble in that solvent at a concentration of approximately 33.3 mg/mL.

-

If some solid remains, the compound can be classified as partially soluble or insoluble.

Semi-Quantitative Solubility Determination

This method provides a more precise estimation of the solubility.

Materials:

-

Same as for qualitative determination, plus:

-

Graduated pipette or burette

Procedure:

-

Weigh a precise mass of this compound (e.g., 10 mg) into a vial.

-

Using a graduated pipette or burette, add a small, known volume of the organic solvent (e.g., 0.1 mL).

-

Vigorously mix the contents until the solid is completely dissolved or it is clear that it will not dissolve further in that volume.

-

If the solid does not dissolve, continue to add small, known volumes of the solvent, mixing thoroughly after each addition, until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Calculate the solubility in terms of mg/mL or g/L.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of a compound in an organic solvent.

Caption: A flowchart of the experimental workflow for determining solubility.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H16O2 | CID 12563914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | CAS#:2979-89-7 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Buy 4,5-Dimethylhexanoic acid | 60308-81-8 [smolecule.com]

- 8. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. en.uoalfarahidi.edu.iq [en.uoalfarahidi.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Methodological & Application

Application Note and Protocol for the Synthesis of 4,4-Dimethylhexanoic Acid

Abstract

This document provides a detailed protocol for the synthesis of 4,4-dimethylhexanoic acid. The described method utilizes a Grignard reaction, a robust and widely applicable method for carbon-carbon bond formation. Specifically, the protocol outlines the formation of a Grignard reagent from 1-bromo-3,3-dimethylbutane (B154914) and its subsequent carboxylation using solid carbon dioxide (dry ice). This application note is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction